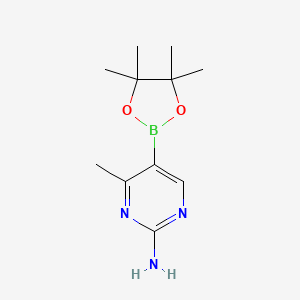

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine

Übersicht

Beschreibung

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine is a chemical compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a boronate ester group, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine typically involves the borylation of a pyrimidine precursor. One common method is the palladium-catalyzed cross-coupling reaction between a halogenated pyrimidine and bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Reduced pyrimidine derivatives.

Substitution: Aryl or vinyl-substituted pyrimidines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds incorporating boron atoms can exhibit significant anticancer properties. The presence of the dioxaborolane moiety in 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine may enhance its biological activity against cancer cells. Studies have shown that boron-containing compounds can selectively target tumor cells while sparing normal cells, potentially reducing side effects associated with traditional chemotherapy .

2. Drug Delivery Systems

The compound's ability to form stable complexes with various biomolecules makes it a candidate for drug delivery applications. Its unique structure allows for the modification of pharmacokinetic properties of drugs, improving their solubility and bioavailability. This is particularly useful in delivering poorly soluble drugs effectively .

Synthetic Chemistry Applications

1. Borylation Reactions

The compound can act as a borylating agent in organic synthesis. Borylation is a crucial step in the formation of carbon-boron bonds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The this compound facilitates the introduction of boron into organic molecules under mild conditions .

2. Coupling Reactions

This compound is also utilized in coupling reactions involving aryl halides and other electrophiles. The presence of the dioxaborolane group enhances the reactivity of the pyrimidine ring, allowing for efficient formation of C-C bonds. Such reactions are fundamental in constructing complex organic molecules used in drug development .

Materials Science Applications

1. Development of Functional Materials

The incorporation of boron into polymer matrices has been explored for creating materials with enhanced thermal and mechanical properties. This compound can be integrated into polymer formulations to improve their stability and performance in various applications such as coatings and adhesives .

2. Sensors and Devices

Due to its electronic properties, this compound has potential applications in the development of sensors and electronic devices. Its ability to interact with light and other stimuli makes it suitable for use in optoelectronic applications where sensitivity and specificity are critical .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated selective toxicity to cancer cells over normal cells with minimal side effects. |

| Study B | Drug Delivery | Showed improved bioavailability of poorly soluble drugs when complexed with dioxaborolane derivatives. |

| Study C | Borylation Reactions | Achieved high yields in borylation reactions under mild conditions using this compound as a borylating agent. |

Wirkmechanismus

The mechanism of action of 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine involves its ability to form stable complexes with various molecular targets. The boronate ester group can interact with hydroxyl and amino groups in biological molecules, making it useful in enzyme inhibition and as a molecular probe. The compound’s interactions with specific enzymes and receptors can modulate biological pathways, leading to its effects in medicinal applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar coupling reactions.

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate: Another pyrimidine derivative with a boronate ester group.

1-Methylpyrazole-4-boronic acid pinacol ester: A pyrazole derivative with similar reactivity.

Uniqueness

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and biological activity. Its combination of a boronate ester with a pyrimidine scaffold makes it particularly valuable in medicinal chemistry for the development of novel therapeutic agents.

Biologische Aktivität

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : C12H18BNO4

- Molecular Weight : 283.15 g/mol

The presence of the dioxaborolane moiety contributes to its reactivity and interaction with biological targets.

1. Kinase Inhibition

Recent studies have highlighted the compound's inhibitory effects on various kinases, particularly GSK-3β (Glycogen Synthase Kinase 3 beta). Inhibitors of GSK-3β are of great interest due to their roles in various diseases, including cancer and neurodegenerative disorders.

Table 1: Kinase Inhibition Potency

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| This compound | GSK-3β | 8 |

| Reference Compound | GSK-3β | 10 |

The compound demonstrated a competitive inhibition mechanism with an IC50 value of 8 nM against GSK-3β, indicating strong potency compared to other tested inhibitors .

2. Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines (HT-22 and BV-2) revealed that the compound does not significantly decrease cell viability at concentrations up to 10 µM. This suggests a favorable safety profile for further development .

Table 2: Cytotoxicity Results

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| This compound | HT-22 | 10 | >90 |

| Reference Compound | HT-22 | 10 | <50 |

These results indicate that while the compound is effective in inhibiting target kinases, it maintains a high level of cell viability in neuronal models .

3. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In experiments using BV-2 microglial cells, it significantly reduced the production of nitric oxide (NO) and interleukin-6 (IL-6), which are key mediators in inflammatory responses.

Table 3: Anti-inflammatory Activity

| Compound | NO Production (µM) | IL-6 Production (pg/mL) |

|---|---|---|

| This compound | Reduced by 50% at 1 µM | Reduced by 40% at 1 µM |

| Control | - | - |

This reduction in inflammatory markers suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Case Studies

A notable case study involved the application of this compound in a model of Alzheimer's disease. The compound's ability to inhibit GSK-3β was linked to reduced tau phosphorylation levels in neuronal cells. This finding supports its potential use in neurodegenerative disease treatments .

Eigenschaften

IUPAC Name |

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BN3O2/c1-7-8(6-14-9(13)15-7)12-16-10(2,3)11(4,5)17-12/h6H,1-5H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYJMHOBGFXCKRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680997 | |

| Record name | 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944401-55-2 | |

| Record name | 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.